Methyl imidazo[1,2-B]pyridazine-6-carboxylate
Description
Methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS: 1234616-21-7) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . It features an imidazo[1,2-b]pyridazine core substituted with a methyl ester group at the 6-position. The compound is commercially available with a purity of 95–98.95% and is utilized in medicinal chemistry for the synthesis of derivatives targeting biological receptors such as VEGFR2 and β-amyloid plaques . Its structural versatility enables modifications at the 2- and 6-positions, making it a key intermediate in drug discovery .
Properties
IUPAC Name |
methyl imidazo[1,2-b]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-9-4-5-11(7)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNCMZRUTZBGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236451 | |
| Record name | Imidazo[1,2-b]pyridazine-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-21-7 | |
| Record name | Imidazo[1,2-b]pyridazine-6-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-b]pyridazine-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl imidazo[1,2-b]pyridazine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Core Synthetic Strategy: Formation of the Imidazo[1,2-b]pyridazine Backbone
The key step in the synthesis of methyl imidazo[1,2-b]pyridazine-6-carboxylate is the formation of the bicyclic imidazo[1,2-b]pyridazine ring system. This is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions.
- Reaction Conditions: Sodium bicarbonate is commonly employed as the mild base to facilitate the condensation.
- Rationale for Halogen Substitution: The introduction of a halogen atom (e.g., chlorine) at the 6-position of the pyridazine ring is critical. It reduces the nucleophilicity of the ring nitrogen adjacent to the amino group, directing alkylation preferentially to the desired nitrogen and thus promoting efficient cyclization to the imidazo[1,2-b]pyridazine ring.
- Outcome: This approach yields the bicyclic imidazo[1,2-b]pyridazine core in good yields, setting the stage for further functionalization at the 6-position.
Introduction of the Methyl Ester Group at the 6-Position
After forming the imidazo[1,2-b]pyridazine core, the methyl ester group at the 6-position can be introduced or modified through various methods:
- Direct Esterification: When the 6-position bears a carboxylic acid or a suitable precursor, methylation can be performed using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃), converting the acid or its derivative into the methyl ester.
- Substitution Reactions: In cases where the 6-position contains a halogen (e.g., chloro), nucleophilic substitution with methoxide ions can replace the halogen with a methoxy group, which can then be converted to the ester functionality under appropriate conditions.
- Selective Methylation: Monomethylation of amino groups adjacent to the core ring can be achieved using paraformaldehyde and sodium methoxide, followed by reduction with sodium borohydride (NaBH₄), although care must be taken to avoid overmethylation or unwanted substitution at the 6-position.
Representative Synthetic Route Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | α-Bromoketone + 3-amino-6-halopyridazine | Sodium bicarbonate, mild base, room temperature | Formation of imidazo[1,2-b]pyridazine core |
| 2 | Imidazo[1,2-b]pyridazine intermediate + Methyl iodide (MeI) | K₂CO₃, organic solvent (e.g., DMF), room temperature | Methylation at 6-position to form methyl ester |
| 3 | Optional: Reduction or selective methylation | NaBH₄, paraformaldehyde, sodium methoxide | Monomethylation of amino substituents if present |
Alternative Preparation Approaches and Industrial Considerations
- Cyclization Variants: Alternative cyclization strategies may involve different α-haloketone derivatives or substituted aminopyridazines to introduce diverse substituents on the imidazo[1,2-b]pyridazine scaffold.
- Scale-Up and Process Optimization: Industrial synthesis may utilize continuous flow reactors to improve reaction control, yield, and purity. Green chemistry principles such as solvent replacement and waste minimization are increasingly integrated.
- Purification: Standard purification methods include recrystallization and chromatographic techniques to achieve high purity suitable for biological evaluation.
Analytical and Characterization Techniques
To confirm the structure and purity of this compound, the following methods are employed:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation, especially ring protons and methyl ester signals | Characteristic chemical shifts for imidazo and pyridazine protons; methyl ester singlet around δ 3.5-4.0 ppm |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C₁₀H₈N₄O₂ (molecular weight ~196 g/mol for parent compound) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity ≥95% for biological studies |
| Infrared Spectroscopy (IR) | Functional group identification | Ester carbonyl stretch near 1730 cm⁻¹ |
Research Findings and Notes
- The halogen substitution strategy at the 6-position of the pyridazine ring is pivotal for successful cyclization and selective functionalization.
- Methylation reactions require careful control to avoid side reactions such as overmethylation or unintended substitution of halogens by methoxy groups under basic conditions.
- The synthetic approach allows for structural diversification at the 2- and 6-positions, enabling the exploration of structure-activity relationships in medicinal chemistry applications.
- The compound’s preparation methods have been validated in various research studies focusing on derivatives as imaging agents and potential therapeutics.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Considerations |
|---|---|---|
| Core Formation | Condensation of α-bromoketone with 3-amino-6-halopyridazine | Halogen substitution critical for regioselectivity |
| Ester Introduction | Methylation using MeI/K₂CO₃ or nucleophilic substitution | Control to avoid side reactions |
| Reaction Conditions | Mild base (NaHCO₃), room temperature, organic solvents | Optimization for yield and purity |
| Industrial Scale | Continuous flow reactors, green chemistry | Scalability and sustainability |
| Characterization | NMR, MS, HPLC, IR | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,2-B]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-B]pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the prominent applications of methyl imidazo[1,2-b]pyridazine-6-carboxylate is in the development of antibacterial agents. Research has shown that derivatives of this compound exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, modifications to the imidazo[1,2-b]pyridazine structure have led to compounds that demonstrate high affinity for penicillin-binding proteins, crucial for bacterial cell wall synthesis. Notably, certain derivatives have shown IC50 values as low as 1.6 µg/ml against MRSA strains, indicating potent antibacterial properties .
Inhibition of Adaptor Associated Kinase 1
this compound is also recognized for its role as an inhibitor of adaptor associated kinase 1 (AAK1). AAK1 is implicated in various cellular processes including endocytosis and synaptic vesicle recycling. Research demonstrates that compounds based on this structure can inhibit AAK1 activity, which may have therapeutic implications for conditions such as Alzheimer's disease and chronic pain disorders . The ability to modulate AAK1 activity highlights its potential in treating neurodegenerative diseases by affecting pathways involved in neuronal signaling and plasticity.
Pharmacological Applications
Pain Management
Studies involving AAK1 knockout models suggest that inhibition of this kinase may lead to reduced pain responses. This finding opens avenues for developing new analgesics based on this compound derivatives. The modulation of pain pathways through AAK1 inhibition could provide a novel mechanism for pain management therapies .
Antifilarial Activity
While some derivatives of this compound have been evaluated for antifilarial activity, results indicate limited efficacy. Compounds synthesized did not show significant activity against filarial parasites, suggesting that while the compound has potential in other areas, its use in treating filarial infections may require further modification or exploration .
Summary Table of Applications
| Application | Details |
|---|---|
| Antibacterial Activity | Effective against MRSA with IC50 values around 1.6 µg/ml |
| AAK1 Inhibition | Potential treatment for Alzheimer's disease and chronic pain disorders |
| Pain Management | Reduction in pain responses observed in AAK1 knockout models |
| Antifilarial Activity | Limited effectiveness; further modifications needed |
Mechanism of Action
The mechanism of action of Methyl imidazo[1,2-B]pyridazine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. For example, it may act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Substitutions at the 2- and 6-positions significantly influence biological activity. For example, the 6-methylthio group in 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine confers high Aβ plaque binding affinity (Ki = 11 nM), whereas ester groups (e.g., COOCH₃) are associated with kinase inhibition .
- Halogenation : Bromo or chloro substituents (e.g., 3-Br in or 6-Cl in ) enhance electrophilicity, facilitating cross-coupling reactions in derivative synthesis.
β-Amyloid Plaque Binding Affinity
Imidazo[1,2-b]pyridazines with 6-position modifications exhibit varying binding affinities to synthetic Aβ1-40 aggregates :
Insight : The 6-methylthio group enhances hydrophobic interactions with Aβ plaques, while ester groups (COOCH₃) reduce binding potency .
Kinase Inhibition and Selectivity
Imidazo[1,2-b]pyridazine carboxylates demonstrate variable activity against VEGFR2 and related kinases :
Insight : Amide derivatives (e.g., benzamide in ) show improved kinase selectivity compared to ester derivatives, likely due to enhanced hydrogen-bonding interactions.
Biological Activity
Methyl imidazo[1,2-B]pyridazine-6-carboxylate (MIPC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive review of the biological activity of MIPC, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Overview of this compound
MIPC is characterized by its unique bicyclic structure, which is conducive to various chemical transformations. The compound is synthesized through cyclization reactions involving 2-aminopyridazine and methyl chloroformate, typically under basic conditions. This compound has been investigated for its bioactive properties, including antimicrobial and anticancer activities, making it a promising candidate in drug development .
The biological activity of MIPC is primarily attributed to its ability to interact with specific molecular targets within cells. It has been identified as a potential inhibitor of several kinases, which play crucial roles in cell signaling pathways associated with proliferation and survival. Notably, MIPC has demonstrated inhibitory effects on:
- BCL-ABL Kinase : Involved in chronic myeloid leukemia.
- VEGF Receptor 2 Kinase : Plays a role in angiogenesis.
- mTOR : A key regulator of cell growth and metabolism .
These interactions can lead to altered cellular functions, providing a basis for its anticancer properties.
Anticancer Properties
MIPC's anticancer potential has been evaluated through various in vitro studies. For instance, it has shown significant cytotoxic effects against multiple cancer cell lines:
The structure-activity relationship (SAR) studies indicate that modifications at the 6-position significantly influence the binding affinity and cytotoxicity of MIPC derivatives.
Antimicrobial Activity
Research indicates that MIPC exhibits antimicrobial properties against various pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Comparative Analysis with Similar Compounds
MIPC shares structural similarities with other imidazo[1,2-B]pyridazine derivatives, which also exhibit significant biological activities. A comparison highlights:
Case Studies and Research Findings
Numerous studies have explored the biological implications of MIPC:
- In Vitro Evaluation Against Amyloid Plaques : A series of imidazo[1,2-B]pyridazine derivatives were synthesized and tested for binding affinities to amyloid plaques associated with Alzheimer's disease. One derivative showed a Ki value of 11.0 nM, suggesting potential utility as a radiotracer for imaging .
- Selective Haspin Inhibition : Recent research focused on designing disubstituted MIPC derivatives as selective Haspin inhibitors. These compounds displayed potent inhibitory activity (IC50 between 6 and 100 nM) and showed significant anti-proliferative effects against various human cancer cell lines .
Q & A
Q. What computational methods support the design of derivatives with improved pharmacological profiles?
- Molecular docking and QSAR modeling predict interactions with targets like β-amyloid plaques or kinetoplastid enzymes. These tools guide substituent selection to optimize binding and pharmacokinetics .
Methodological Tables
| Synthetic Method | Catalyst | Key Advantages |
|---|---|---|
| Condensation | None | Simplicity, no metal contamination |
| Cross-coupling | Cu/Pd catalysts | High selectivity, functional group tolerance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
